molecular formula C14H9F3N2 B3031491 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 400073-80-5

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole

Cat. No.: B3031491
CAS No.: 400073-80-5
M. Wt: 262.23 g/mol
InChI Key: SPOLNBHTSVLAJW-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyl iodide (CF₃I) and a photoredox catalyst . The reaction conditions often include the use of visible light to drive the photoredox process, resulting in the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, the use of automated systems and real-time monitoring can further streamline the production .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can influence various cellular processes, including signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Trifluoromethyl)phenyl]-1H-indole: Similar structure but with an indole moiety instead of benzimidazole.

    2-[3-(Trifluoromethyl)phenyl]-1H-pyrrole: Contains a pyrrole ring instead of benzimidazole.

    2-[3-(Trifluoromethyl)phenyl]-1H-imidazole: Features an imidazole ring in place of benzimidazole.

Uniqueness

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is unique due to its specific combination of the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOLNBHTSVLAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347442
Record name 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400073-80-5
Record name 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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